molecular formula C15H26S B14561814 3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol CAS No. 61758-04-1

3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol

Cat. No.: B14561814
CAS No.: 61758-04-1
M. Wt: 238.4 g/mol
InChI Key: KHACYNXZZAMUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol is an organic compound with the molecular formula C15H26S. It is characterized by the presence of three methyl groups and a thiol group attached to a dodecatriene backbone. This compound is known for its distinct sulfurous odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol typically involves the reaction of 1,6-hexadiene with methyl methacrylate under specific conditions and catalysts to form the desired product . The reaction conditions include controlled temperature and pressure to ensure the proper formation of the thiol group.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that utilize similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and substituted thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to similar compounds like nerolidol and farnesol. The presence of the thiol group allows for specific interactions and reactions that are not possible with hydroxyl or other functional groups.

Properties

CAS No.

61758-04-1

Molecular Formula

C15H26S

Molecular Weight

238.4 g/mol

IUPAC Name

3,7,11-trimethyldodeca-1,6,10-triene-3-thiol

InChI

InChI=1S/C15H26S/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3

InChI Key

KHACYNXZZAMUST-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)S)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.